molecular formula C8H16ClNO B13451639 2-Oxaspiro[3.5]nonan-7-amine hydrochloride

2-Oxaspiro[3.5]nonan-7-amine hydrochloride

Katalognummer: B13451639
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: VENDRGJUZBLWDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxaspiro[35]nonan-7-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.5]nonan-7-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product is formed with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield. The compound is usually purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxaspiro[3.5]nonan-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-Oxaspiro[3.5]nonan-7-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxaspiro[3.5]nonan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-oxaspiro[3.5]nonan-2-amine hydrochloride
  • 2-ethynyl-7-oxaspiro[3.5]nonan-2-amine hydrochloride
  • 2-amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

Uniqueness

2-Oxaspiro[3.5]nonan-7-amine hydrochloride is unique due to its specific spiro structure and the presence of an amine group. This combination of features makes it particularly useful in the synthesis of complex molecules and in studies involving enzyme interactions .

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

2-oxaspiro[3.5]nonan-7-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-3-8(4-2-7)5-10-6-8;/h7H,1-6,9H2;1H

InChI-Schlüssel

VENDRGJUZBLWDA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N)COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.